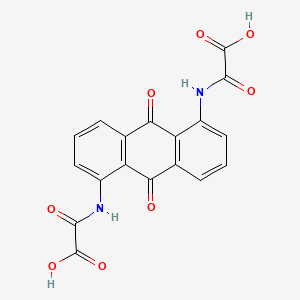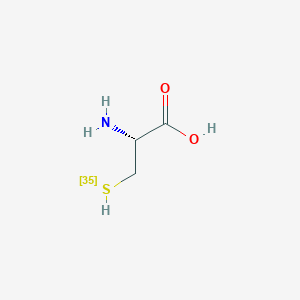
(35s)-Cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(35s)-Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes. It is a radiolabeled form of cysteine, where the sulfur atom is replaced with the radioactive isotope sulfur-35. This compound is widely used in biochemical and medical research due to its ability to trace and study metabolic pathways involving sulfur-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (35s)-Cysteine typically involves the incorporation of sulfur-35 into the cysteine molecule. One common method is the radiolabeling of cysteine using sulfur-35 labeled hydrogen sulfide (H2S) or sulfur dioxide (SO2). The reaction conditions often require a controlled environment to ensure the incorporation of the radioactive isotope without significant loss of activity.
Industrial Production Methods
Industrial production of this compound involves the use of specialized facilities equipped to handle radioactive materials. The process includes the synthesis of sulfur-35 labeled precursors, followed by their incorporation into cysteine through enzymatic or chemical reactions. The final product is purified to remove any unincorporated radioactive material and ensure high specific activity.
Analyse Chemischer Reaktionen
Types of Reactions
(35s)-Cysteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cystine, a dimeric form of cysteine linked by a disulfide bond.
Reduction: Cystine can be reduced back to this compound using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: this compound can participate in substitution reactions where the thiol group (-SH) is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or molecular oxygen (O2) in the presence of metal catalysts.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.
Substitution: Alkylating agents like iodoacetamide or N-ethylmaleimide.
Major Products
Oxidation: Cystine
Reduction: this compound
Substitution: Various alkylated cysteine derivatives
Wissenschaftliche Forschungsanwendungen
(35s)-Cysteine is extensively used in scientific research, including:
Chemistry: Studying the kinetics and mechanisms of sulfur-containing compounds.
Biology: Tracing metabolic pathways involving cysteine and its derivatives.
Medicine: Investigating the role of cysteine in diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of radiopharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of (35s)-Cysteine involves its incorporation into proteins and peptides, allowing researchers to study the dynamics of sulfur-containing compounds in biological systems. The radioactive sulfur-35 isotope emits beta particles, which can be detected using various imaging techniques. This enables the tracking of this compound in metabolic pathways and the identification of its molecular targets and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: The non-radioactive form of (35s)-Cysteine.
Cystine: The oxidized dimeric form of cysteine.
Homocysteine: A sulfur-containing amino acid similar to cysteine but with an additional methylene group.
Uniqueness
This compound is unique due to its radioactive sulfur-35 isotope, which allows for the tracing and study of sulfur-containing compounds in biological systems. This radiolabeling provides a powerful tool for researchers to investigate metabolic pathways and molecular interactions that would be challenging to study using non-radioactive compounds.
Eigenschaften
Molekularformel |
C3H7NO2S |
|---|---|
Molekulargewicht |
124.06 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(35S)sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i7+3 |
InChI-Schlüssel |
XUJNEKJLAYXESH-XQSDEXCQSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)[35SH] |
Kanonische SMILES |
C(C(C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
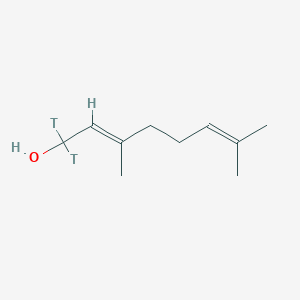
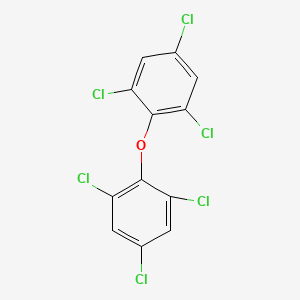
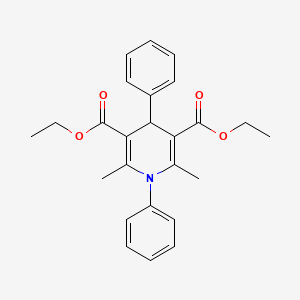

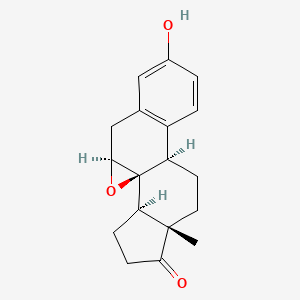
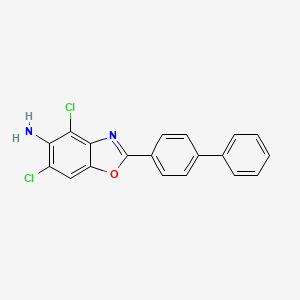
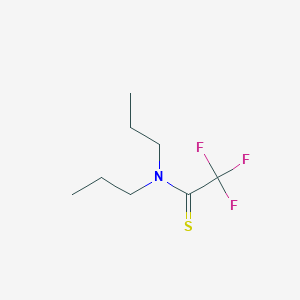
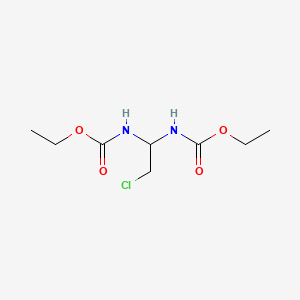
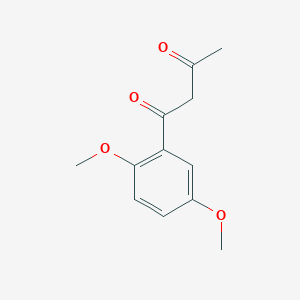
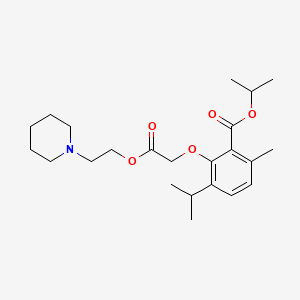
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)

